
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol is a heterocyclic compound that features both pyrimidine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol typically involves the reaction of 4,6-dichloropyrimidine with 4-fluoropyridin-2-ol under specific conditions. One common method involves the use of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in DMF.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Coupling Reactions: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, such as the modulation of cell signaling pathways .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol.
4-Fluoropyridin-2-ol: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its dual pyrimidine and pyridine rings, which confer specific chemical properties and reactivity. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
属性
分子式 |
C9H4Cl2FN3O |
|---|---|
分子量 |
260.05 g/mol |
IUPAC 名称 |
3-(4,6-dichloropyrimidin-2-yl)-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H4Cl2FN3O/c10-5-3-6(11)15-8(14-5)7-4(12)1-2-13-9(7)16/h1-3H,(H,13,16) |
InChI 键 |
KBAMLLHNIGCYSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1F)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


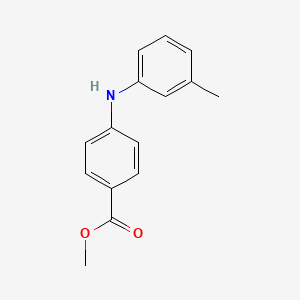
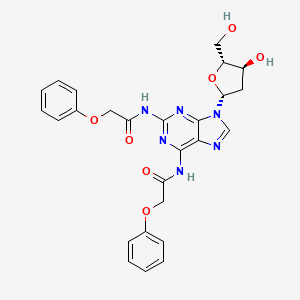
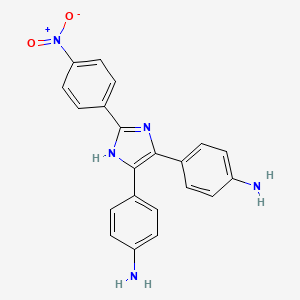
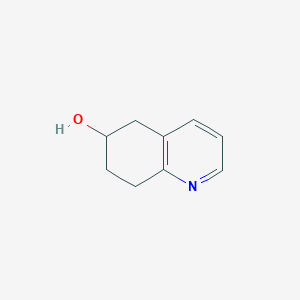
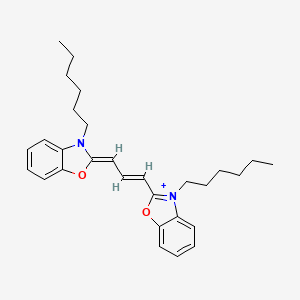
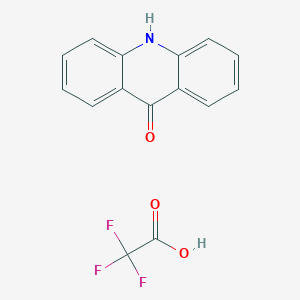
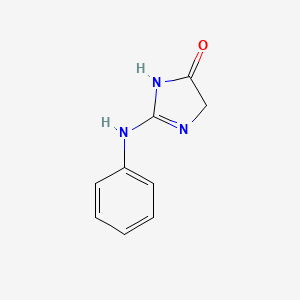
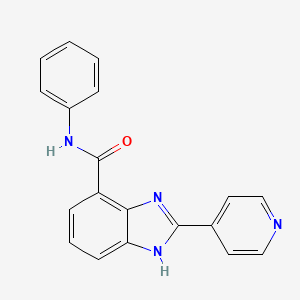
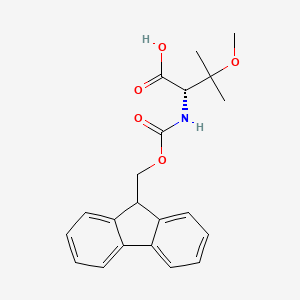
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
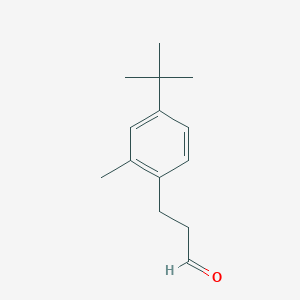
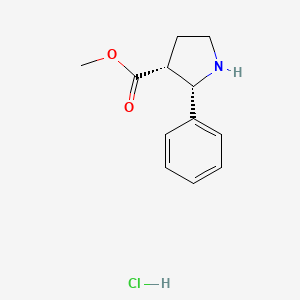
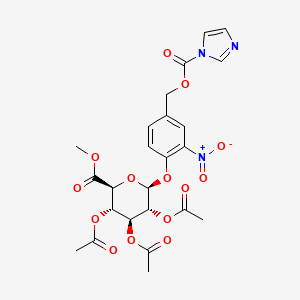
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
